2,5-Dichloroisonicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloropyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZACVJUZLULNPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543860 | |
| Record name | 2,5-Dichloropyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102645-35-2 | |
| Record name | 2,5-Dichloropyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichloropyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Studies of 2,5 Dichloroisonicotinonitrile
Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,5-Dichloroisonicotinonitrile
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings, particularly those activated by electron-withdrawing groups. numberanalytics.commasterorganicchemistry.com In the case of this compound, the pyridine (B92270) nitrogen and the cyano group act as electron-withdrawing substituents, rendering the pyridine ring susceptible to nucleophilic attack. This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. organicchemistrytutor.compressbooks.pub The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the presence of electron-withdrawing groups at positions ortho or para to the leaving group. pressbooks.pubncrdsip.com
Regioselectivity and Stereochemical Considerations in SNAr Pathways
The presence of two chlorine atoms at the C2 and C5 positions of the isonicotinonitrile scaffold introduces the challenge of regioselectivity. The outcome of SNAr reactions is dictated by a combination of electronic and steric factors. numberanalytics.com Generally, the position that leads to the most stabilized Meisenheimer complex will be preferentially substituted.
Research on related dichloropyridine systems provides insights into the factors governing regioselectivity. For instance, in the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine, the regioselectivity was found to correlate with the steric parameter of the 3-substituent, suggesting that bulky groups can direct substitution to the less hindered position. researchgate.net In the context of this compound, the electronic influence of the nitrogen atom and the cyano group, along with the steric hindrance around each chlorine atom, will determine which position is more reactive towards an incoming nucleophile. Quantum mechanical analyses on dichloropyrimidines have shown that regioselectivity is highly sensitive to the electronic nature of other ring substituents. wuxiapptec.com
Influence of Reaction Conditions on SNAr Efficiency
The efficiency of SNAr reactions is significantly influenced by various reaction parameters, including the solvent, base, and temperature.
Solvent Effects: The choice of solvent can dramatically affect the rate and selectivity of SNAr reactions. uchile.cl Polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) are commonly used as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction. uchile.cl Studies on 2,6-dichloro-3-(methoxycarbonyl)pyridine showed that the regioselectivity could be switched by changing the solvent, with less polar solvents favoring substitution at one position and more polar, hydrogen-bond accepting solvents favoring the other. researchgate.net
Base and Temperature: The base plays a crucial role in SNAr reactions, often by deprotonating the nucleophile to increase its reactivity or by participating in the catalytic cycle. The strength of the base can influence the reaction outcome. d-nb.info Temperature is another critical factor; higher temperatures generally increase the reaction rate, but can sometimes lead to decreased selectivity or the formation of undesired byproducts. pressbooks.pub For less activated substrates, moderate heating is often necessary to achieve good yields. d-nb.info
Transition Metal-Catalyzed Cross-Coupling Reactions with this compound
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grsioc-journal.cn Palladium-catalyzed reactions, in particular, have become indispensable in organic synthesis. fishersci.ca For dihalogenated heterocycles like this compound, these reactions offer a versatile platform for selective functionalization.
Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide using a palladium catalyst and a base, is one of the most widely used cross-coupling reactions. libretexts.orgmdpi.com This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.
For substrates like this compound, a key challenge is controlling the site of the first coupling reaction. The regioselectivity of Suzuki-Miyaura couplings on dihaloheteroarenes is often determined by the relative rates of oxidative addition of the palladium catalyst to the different C-X bonds. baranlab.org Research on 2,5-dichloropyridine (B42133) has demonstrated that selective coupling at either the C2 or C5 position can be achieved. For instance, ligand-free conditions have been shown to favor coupling at the C5 position. The choice of palladium catalyst, ligand, and reaction conditions is critical for achieving high selectivity. nih.gov
Table 1: Examples of Regioselective Suzuki-Miyaura Coupling of Dihalopyridines
| Substrate | Coupling Partner | Catalyst System | Conditions | Major Product | Reference |
|---|---|---|---|---|---|
| 2,5-Dichloropyridine | Arylboronic acid | PdCl₂, NBu₄Br | Na₂CO₃, solvent | C5-coupled product | |
| 2,4-Dichloropyridine | Arylboronic acid | Pd/IPr | Base, solvent, RT | C4-coupled product |
This table is illustrative and based on findings for related dichloropyridine systems.
Buchwald-Hartwig Amination and Related C-N Coupling Methodologies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. acsgcipr.orgresearchgate.net This reaction is a powerful alternative to classical SNAr for the synthesis of arylamines, especially when the aryl halide is not sufficiently activated for nucleophilic substitution. acsgcipr.org
The success of the Buchwald-Hartwig amination relies heavily on the choice of ligand, base, and solvent. sigmaaldrich.commit.edu Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. mit.edu For a substrate like this compound, selective amination at one of the chloro positions could potentially be achieved by carefully tuning the reaction conditions. The development of new generations of ligands has expanded the scope and activity of these catalyst systems. mit.edu
Table 2: General Conditions for Buchwald-Hartwig Amination
| Component | Typical Reagents/Conditions | Reference |
|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | commonorganicchemistry.com |
| Ligand | BINAP, Xantphos, Biarylphosphines | mit.educommonorganicchemistry.com |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | sigmaaldrich.comcommonorganicchemistry.com |
| Solvent | Toluene, Dioxane, THF | sigmaaldrich.com |
| Temperature | Room Temperature to 110 °C | sigmaaldrich.com |
Other Palladium-Catalyzed Transformations
Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, this compound can potentially undergo other palladium-catalyzed transformations. These include cyanation reactions, which introduce a nitrile group. Palladium-catalyzed cyanation of aryl halides can be achieved using various cyanide sources, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide. organic-chemistry.orgresearchgate.net Mild reaction conditions for these transformations have been developed, even in aqueous media. organic-chemistry.org
Other potential reactions include the Heck reaction (coupling with alkenes), Sonogashira coupling (coupling with terminal alkynes), and Stille coupling (coupling with organostannanes). fishersci.ca The regioselectivity in these reactions would also be a critical aspect to control, likely influenced by the electronic properties of the pyridine ring and the specific catalytic system employed. baranlab.org
Electrophilic Aromatic Substitution on this compound Derivatives
The pyridine ring of this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivation is further intensified by the presence of two electron-withdrawing chlorine atoms and a cyano group. Consequently, electrophilic aromatic substitution (EAS) reactions on the this compound ring system are generally disfavored and require harsh reaction conditions to proceed. The substitution pattern is dictated by the directing effects of the existing substituents. The pyridine nitrogen and the cyano group are meta-directing, while the chlorine atoms are ortho, para-directing. However, due to the strong deactivating nature of all substituents, the regioselectivity of these reactions can be complex.
Studies on related dichloropyridine derivatives provide insight into the potential electrophilic substitution reactions of this compound. For instance, the nitration of dichloropyridines has been achieved using strong nitrating agents like a mixture of nitric acid and oleum (B3057394) (fuming sulfuric acid). google.com The reaction conditions are typically vigorous, involving elevated temperatures.
The nitration of 2,6-dichloropyridine, for example, yields 2,6-dichloro-3-nitropyridine. google.com This suggests that electrophilic attack occurs at the position meta to the pyridine nitrogen and ortho to one of the chlorine atoms. In the case of this compound, the potential sites for electrophilic attack are the C-3 and C-6 positions. However, the strong deactivating effect of the cyano group at the 4-position would likely hinder substitution at both of these positions.
Similarly, sulfonation of dichlorinated aromatic compounds has been reported, often requiring concentrated or fuming sulfuric acid. google.comnih.gov The sulfonation of 2,5-dichloroaniline, a related compound, to produce 2,5-dichloroaniline-4-sulfonic acid has been achieved using chlorosulfonic acid. google.com This indicates that under the right conditions, a sulfonic acid group can be introduced onto a dichlorinated aromatic ring.
Friedel-Crafts alkylation and acylation reactions are generally not feasible on heavily deactivated pyridine rings such as this compound. wikipedia.orgmt.com The strong Lewis acids required for these reactions tend to coordinate with the pyridine nitrogen, further deactivating the ring towards electrophilic attack.
Table 1: Examples of Electrophilic Aromatic Substitution on Dichloropyridine Derivatives
| Starting Material | Reagents | Product | Reference |
| 2,6-Dichloropyridine | HNO₃, Oleum | 2,6-Dichloro-3-nitropyridine | google.com |
| 2,4-Dichloropyridine | HNO₃, H₂SO₄ | 2,4-Dichloro-5-nitropyridine | |
| 2,6-Dichloropyridine | HNO₃, Sulfamic acid | 2,6-Dichloro-3,5-dinitropyridine | |
| 2,5-Dichloroaniline | Chlorosulfonic acid | 2,5-Dichloroaniline-4-sulfonic acid | google.com |
Reductive Transformations and Hydrogenation Studies of this compound
The functional groups present in this compound, namely the nitrile and the dichloropyridine ring, are susceptible to reductive transformations. The course of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.
The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). uop.edu.pklibretexts.orgchem-station.com This transformation provides a route to 4-(aminomethyl)-2,5-dichloropyridine, a potentially useful building block in medicinal chemistry. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of nitriles. uop.edu.pklibretexts.org
Catalytic hydrogenation offers another avenue for the reduction of this compound. chemistrytalk.orglibretexts.org Depending on the catalyst and conditions, either the nitrile group, the pyridine ring, or both can be reduced. For instance, catalytic hydrogenation over a palladium catalyst can lead to the reduction of the nitrile group. ambeed.com Hydrogenation of the pyridine ring to a piperidine (B6355638) ring typically requires more forcing conditions, such as higher pressures and temperatures, and catalysts like platinum or rhodium. chemistrytalk.org During the hydrogenation of the pyridine ring, the chlorine substituents may also be removed via hydrogenolysis, leading to the formation of a piperidine ring without chlorine atoms. The selectivity of the hydrogenation can be influenced by the choice of catalyst, solvent, and reaction parameters.
Table 2: Potential Reductive Transformations of this compound
| Functional Group | Reagent/Catalyst | Product |
| Nitrile | LiAlH₄ | Primary amine |
| Nitrile | Catalytic Hydrogenation (e.g., Pd/C) | Primary amine |
| Pyridine Ring | Catalytic Hydrogenation (e.g., PtO₂, high pressure) | Piperidine ring (potential dehalogenation) |
Radical Reactions Involving this compound
Free radical reactions on this compound are less common compared to nucleophilic substitutions but can be initiated under specific conditions, such as exposure to UV light or the use of radical initiators. wikipedia.org The most likely radical reaction to occur on the pyridine ring is free-radical halogenation. wikipedia.orglibretexts.org
In a free-radical halogenation reaction, a halogen atom (e.g., chlorine or bromine) is introduced onto the aromatic ring through a radical chain mechanism. wikipedia.org The regioselectivity of this reaction is generally low, often leading to a mixture of products. libretexts.org For this compound, the available positions for radical substitution are the C-3 and C-6 positions. The relative reactivity of these positions towards radical attack would depend on the stability of the resulting radical intermediates.
The presence of the electron-withdrawing groups on the pyridine ring can influence the course of radical reactions. While these groups deactivate the ring towards electrophilic attack, their effect on radical substitution is less predictable. It is also possible for radical reactions to occur at the chlorine substituents, potentially leading to dehalogenation or other transformations under specific radical conditions. However, detailed studies on the radical reactions of this compound are not extensively reported in the literature.
Table 3: General Principles of Free-Radical Halogenation
| Feature | Description | Reference |
| Initiation | Formation of halogen radicals, typically by UV light or heat. | wikipedia.orglibretexts.org |
| Propagation | A two-step cycle where a halogen radical abstracts a hydrogen atom from the substrate, and the resulting radical reacts with a halogen molecule. | wikipedia.orglibretexts.org |
| Termination | Combination of two radicals to end the chain reaction. | wikipedia.org |
| Selectivity | Generally low, but can be influenced by the stability of the radical intermediate and the nature of the halogen. | libretexts.orgyoutube.com |
Applications of 2,5 Dichloroisonicotinonitrile As a Strategic Synthetic Intermediate
Medicinal Chemistry Applications
The pyridine (B92270) ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents. nih.govnih.gov 2,5-Dichloroisonicotinonitrile provides a robust and versatile starting point for constructing more complex, biologically active pyridine-containing compounds.
A key application of this compound is in the synthesis of fused heterocyclic systems, particularly pyrazolopyridines. The pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine cores are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial, antidiabetic, and antiproliferative properties. nih.govrsc.org
The synthesis of these scaffolds often involves the reaction of a substituted pyrazole (B372694) with a molecule containing a suitably reactive pyridine ring. For instance, this compound can be used to construct pyrazolo[3,4-c]pyridine derivatives. In a typical synthetic route, one of the chlorine atoms can be selectively displaced by a nitrogen nucleophile, such as hydrazine, which then facilitates the formation of the fused pyrazole ring. The remaining chlorine atom and the nitrile group serve as handles for further functionalization to modulate the biological activity of the final compound. mdpi.com Research has demonstrated the synthesis of various substituted pyrazolopyridines, which have been investigated for numerous therapeutic applications. elsevier.com
One documented example involves the use of this compound as a precursor for N-(5-phenyl-1H-pyrazolo[3,4-c]pyridin-3-yl)benzamide derivatives, showcasing its direct applicability in generating complex heterocyclic structures with therapeutic potential. agropages.com
The derivatives synthesized from this compound have been explored as potential treatments for a variety of diseases. The pyrazolopyridine scaffold, readily accessible from this intermediate, is a cornerstone of many compounds evaluated for therapeutic efficacy.
For example, various pyrazolo[3,4-b]pyridine derivatives have shown significant antiproliferative activity against cancer cell lines. Studies have revealed that certain compounds from this class exhibit potent cytotoxic effects against hepatocellular carcinoma and breast adenocarcinoma cells, with some showing greater efficacy than the standard anticancer drug doxorubicin (B1662922) in preclinical models. rsc.org Other derivatives have been synthesized and tested for their potential as antidiabetic agents by inhibiting enzymes like α-amylase. nih.gov
The synthetic pathway to these potential therapeutic agents highlights the strategic importance of this compound. The two chlorine atoms offer differential reactivity, allowing for sequential and controlled introduction of various substituents. This enables the creation of a library of diverse molecules, which can then be screened for optimal biological activity against a specific disease target.
In modern drug discovery, designing ligands that bind effectively to biological targets like proteins or enzymes is crucial. This process can be guided by computational methods (structure-based drug design) or by systematically modifying a known active molecule (ligand-based drug design). mdpi.com this compound is an excellent starting fragment for these approaches.
Its rigid pyridine core provides a defined orientation in three-dimensional space, while the chloro and cyano substituents act as "growth vectors." mdpi.com Chemists can systematically replace the chlorine atoms with different functional groups to probe the binding pocket of a target protein, seeking interactions that enhance binding affinity and selectivity. For example, a chlorine atom might be replaced with an amine via a Buchwald-Hartwig amination, introducing a hydrogen bond donor/acceptor group. mdpi.com This iterative process of synthesis and biological testing, guided by an understanding of structure-activity relationships (SAR), is fundamental to developing new drugs. kisti.re.kr The ability to functionalize the this compound scaffold at multiple positions makes it a valuable tool for building compound libraries for fragment-based drug discovery (FBDD). mdpi.com
Design and Synthesis of Potential Therapeutic Agents
Agrochemical Research and Development
The structural motifs present in this compound are also relevant to the agrochemical industry. acs.org Chlorinated pyridine compounds are integral to many commercial pesticides, including herbicides, insecticides, and fungicides.
This compound serves as an intermediate in the synthesis of new agrochemical candidates. acs.org The development of novel pesticides is driven by the need to overcome resistance to existing products and to find more effective and environmentally benign solutions. While specific synthetic routes to commercial agrochemicals are often proprietary until patents expire, the utility of this compound lies in its capacity to generate novel structures for screening. ambeed.com The chlorinated pyridine nitrile framework is a common feature in patented agrochemicals, indicating that building blocks like this compound are actively used in the research and development of new crop protection agents.
Material Science Contributions
Beyond life sciences, this compound is a building block in the field of material science. acs.orgsci-hub.se Its rigid, aromatic structure and reactive handles allow for its incorporation into larger, functional materials.
One notable application is in the synthesis of molecules that exhibit Aggregation-Induced Emission (AIE) . AIE is a photophysical phenomenon where certain molecules, often propeller-shaped, are non-emissive in solution but become highly fluorescent when aggregated or in the solid state. nih.gov This occurs because the restriction of intramolecular motions in the aggregated state blocks non-radiative decay pathways, promoting light emission. nih.gov
This compound can be used to construct larger, conjugated systems that possess AIE properties. These "AIEgens" have applications as chemical sensors, in optoelectronic devices, and as fluorescent probes for biological imaging. nih.gov The ability to build upon the dichlorinated core allows for the tuning of the resulting material's electronic and photophysical properties.
Mechanistic and Computational Investigations of 2,5 Dichloroisonicotinonitrile Chemistry
Reaction Mechanism Elucidation for 2,5-Dichloroisonicotinonitrile Transformations
The chemical reactivity of this compound is dominated by the electron-withdrawing nature of its two chlorine atoms and the cyano group. These substituents render the pyridine (B92270) ring highly electrophilic and susceptible to attack by nucleophiles. The primary reaction pathway is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the chlorine atoms. Other potential transformations include Suzuki-Miyaura cross-coupling reactions, which have been documented using this compound as a substrate. aablocks.com
The SNAr mechanism on an aromatic ring like this compound typically proceeds through a two-step sequence involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
Step 1: Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bearing a chlorine atom. This attack is favored at the C-2 position due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the cyano group at the C-4 position. This forms a tetrahedral, negatively charged intermediate (Meisenheimer complex), where the aromaticity of the pyridine ring is temporarily broken.
Step 2: Departure of the Leaving Group: The aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group. This results in the final substituted product.
Kinetic and Thermodynamic Studies
When a reaction can yield two or more different products, the outcome can be governed by either kinetic or thermodynamic control. wikipedia.orgyoutube.comlibretexts.org
Kinetic Control: At lower temperatures or with shorter reaction times, the major product is the one that is formed fastest. This corresponds to the reaction pathway with the lowest activation energy (Ea). youtube.com
For this compound, substitution can occur at either the C-2 or C-5 position. The distribution of these products would be influenced by reaction conditions. A hypothetical reaction energy diagram can illustrate this concept.
Table 1: Hypothetical Parameters for Kinetic vs. Thermodynamic Control in the Amination of this compound
| Parameter | Substitution at C-2 (Kinetic Product) | Substitution at C-5 (Thermodynamic Product) |
| Relative Activation Energy (Ea) | Lower | Higher |
| Relative Product Stability (ΔG) | Less Stable | More Stable |
| Favorable Conditions | Low Temperature, Short Reaction Time | High Temperature, Long Reaction Time |
This table is illustrative and based on general principles of reactivity for substituted pyridines. The C-2 position is generally more activated towards nucleophilic attack, leading to a faster reaction (kinetic product). However, the resulting product might be sterically more hindered or electronically less stable than the C-5 substituted product (thermodynamic product).
Transition State Analysis
Computational chemistry provides powerful tools to study reaction mechanisms by calculating the structures and energies of transition states. rsc.orgmdpi.com For the SNAr reaction of this compound, a transition state analysis would involve mapping the potential energy surface for the nucleophilic attack and the departure of the chloride ion.
Key features of a transition state calculation include:
Geometry Optimization: Locating the highest energy point along the reaction coordinate. The transition state structure would show the partial formation of the new bond with the nucleophile and the partial breaking of the C-Cl bond.
Frequency Calculation: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product.
Energy Calculation: The energy of the transition state relative to the reactants determines the activation energy (Ea) of the reaction, which is crucial for understanding reaction rates. rsc.org
For this compound, separate transition states for attack at the C-2 and C-5 positions could be calculated to predict the regioselectivity of the reaction under kinetic control.
Quantum Chemical Calculations on this compound
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the intrinsic properties of a molecule like this compound. scirp.orgmdpi.com
Electronic Structure and Reactivity Prediction
DFT calculations can provide a detailed picture of the electron distribution within the molecule, which is fundamental to its reactivity.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron-rich and electron-poor regions of the molecule. For this compound, positive potential (blue/green) would be expected around the carbon atoms of the pyridine ring, especially C-2 and C-6, indicating their susceptibility to nucleophilic attack. The nitrogen atom of the cyano group and the ring nitrogen would show negative potential (red/yellow).
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. For an electrophile like this compound, the LUMO is of primary importance. Its energy and spatial distribution indicate where an incoming nucleophile is most likely to attack. The LUMO is expected to have significant contributions from the C-2, C-5, and C-6 positions of the pyridine ring. researchgate.net A lower LUMO energy generally correlates with higher reactivity in SNAr reactions. rsc.org
Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the charge distribution on each atom, providing further insight into reactive sites. It is expected that the carbon atoms attached to the chlorine atoms will carry a significant partial positive charge.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Characteristic | Implication for Reactivity |
| LUMO Energy | Low | High electrophilicity, favorable for SNAr |
| MEP at C-2/C-6 | Highly Positive | Most likely sites for nucleophilic attack |
| MEP at N atoms | Negative | Sites for electrophilic interaction or coordination |
| NBO Charge on C-Cl | Partially Positive | Confirms electrophilic nature of these carbons |
This table is based on theoretical expectations for a molecule with strong electron-withdrawing groups. vulcanchem.com
Spectroscopic Property Simulations
DFT calculations can also simulate various types of spectra, which can be compared with experimental data to confirm the structure of the molecule.
NMR Spectroscopy: The chemical shifts for ¹³C and ¹H NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net For this compound, the pyridine ring protons and carbons would be expected to appear at downfield shifts due to the deshielding effect of the electronegative substituents. Simulating the spectrum can aid in the assignment of peaks in an experimental spectrum. researchgate.net
IR Spectroscopy: The vibrational frequencies corresponding to infrared absorption can be calculated. Characteristic peaks would be expected for the C≡N stretch (around 2230 cm⁻¹), C-Cl stretches, and various aromatic C-C and C-N stretching and bending modes. rsc.org Comparing the simulated spectrum with an experimental one helps in confirming the functional groups present.
Molecular Modeling and Docking Studies of this compound Derivatives
Molecular modeling and docking are computational techniques used extensively in drug discovery to predict how a molecule (a ligand) might bind to the active site of a biological target, such as a protein or enzyme. chemrevlett.com While studies on this compound itself are not common, derivatives synthesized from it could be investigated as potential inhibitors.
The process typically involves:
Preparation of the Receptor and Ligand: The 3D structure of the target protein is obtained, often from a database like the Protein Data Bank (PDB). The structure of the ligand (a derivative of this compound) is built and its energy is minimized to find its most stable conformation. chemrevlett.com
Docking Simulation: A docking program systematically places the ligand in various orientations and conformations within the defined binding site of the receptor. nih.gov
Scoring and Analysis: Each binding pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate better binding. The best poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein.
For a derivative of this compound, the pyridine nitrogen or the cyano group could act as hydrogen bond acceptors, while the aromatic ring could participate in pi-stacking interactions. These studies can guide the synthesis of more potent and selective derivatives. nih.govjmchemsci.com
Advanced Methodologies and Future Research Trajectories for 2,5 Dichloroisonicotinonitrile
Green Chemistry Approaches in 2,5-Dichloroisonicotinonitrile Synthesis
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like this compound. epa.govwikipedia.org The primary goals are to enhance efficiency, minimize waste, and use safer materials. acs.org
Key green chemistry strategies applicable to the synthesis of this compound include:
Use of Greener Solvents: Traditional syntheses may employ volatile and hazardous chlorinated solvents. nih.gov Green chemistry encourages the shift towards safer alternatives such as water, supercritical fluids (like CO2), or ionic liquids, which are non-volatile and can often be recycled. wikipedia.orgnih.gov
Catalytic Reactions: The use of catalysts is a cornerstone of green chemistry as they allow for reactions to occur with higher atom economy and under milder conditions, reducing energy consumption. acs.orgnih.gov For pyridine (B92270) derivatives, this includes developing highly efficient and selective catalysts that can be easily separated from the reaction mixture and reused.
Energy Efficiency: Employing methods like microwave-assisted or ultrasound-assisted synthesis can significantly reduce reaction times and energy input compared to conventional heating. nih.gov These techniques can lead to faster, more efficient production of isonicotinonitrile precursors. nih.gov
Renewable Feedstocks: A long-term goal in green chemistry is the use of renewable starting materials. epa.gov Research into synthesizing pyridine rings from biomass-derived feedstocks is an emerging area that could eventually be applied to compounds like this compound.
Table 1: Comparison of Traditional vs. Green Synthesis Approaches
| Feature | Traditional Synthesis | Green Chemistry Approach |
|---|---|---|
| Solvents | Often uses hazardous chlorinated or aromatic solvents. | Employs safer solvents like water, ionic liquids, or supercritical CO2. wikipedia.orgnih.gov |
| Catalysis | May use stoichiometric reagents, leading to more waste. | Utilizes recyclable and highly selective catalysts. nih.gov |
| Energy | Typically relies on prolonged heating with conventional methods. | Increases energy efficiency via microwave or ultrasound irradiation. nih.gov |
| Waste | Lower atom economy can result in significant waste generation. | Aims for high atom economy to minimize by-products. acs.org |
Flow Chemistry and Continuous Processing for Efficient Production
Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, presents numerous advantages for the production of this compound. seqens.com This technology allows for precise control over reaction parameters, leading to improved safety, efficiency, and scalability. wuxiapptec.comchemanager-online.com
The ammoxidation of pyridine precursors to form the nitrile group is a key step that can be significantly improved with flow chemistry. chemicalbook.comgoogle.com For instance, the synthesis of 4-cyanopyridine (B195900) from 4-methylpyridine (B42270) involves mixing gaseous reactants (ammonia, air) and passing them through a heated reactor containing a catalyst. chemicalbook.comgoogle.com This is inherently a continuous process that benefits from the precise temperature and pressure control offered by flow reactors.
Advantages of Flow Chemistry for this compound Production:
Enhanced Safety: Flow reactors handle only small volumes of reactive material at any given moment, minimizing the risks associated with hazardous intermediates or exothermic reactions. seqens.comwuxiapptec.com
Improved Efficiency and Yield: Precise control over temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and reduce the formation of impurities. wuxiapptec.comchemanager-online.com
Scalability: Scaling up production in a flow system involves running the process for a longer duration or using parallel reactors, which is often simpler and more cost-effective than moving from a lab-scale flask to a large batch reactor. seqens.comchemanager-online.com
Automation: Flow systems are well-suited for automation, enabling continuous production with minimal manual intervention and real-time monitoring of the reaction progress. wuxiapptec.com
Table 2: Flow Chemistry vs. Batch Processing for Chemical Synthesis
| Parameter | Flow Chemistry | Batch Processing |
|---|---|---|
| Safety | Higher, due to small reaction volumes. seqens.com | Lower, risk increases with batch size. |
| Heat Transfer | Excellent, high surface-area-to-volume ratio. seqens.com | Often limited, can lead to hotspots. |
| Control | Precise control of temperature, pressure, time. wuxiapptec.com | Less precise, gradients can occur. |
| Scalability | Simpler, by extending run time or parallelization. seqens.com | Complex, requires re-engineering for larger vessels. |
| Reproducibility | High, due to consistent conditions. | Can vary between batches. |
Chemoinformatics and Data Mining for this compound Analogues
Chemoinformatics and computational chemistry are powerful tools for exploring the chemical space around this compound to design novel analogues with desired properties. These methods can predict the physicochemical and biological properties of hypothetical molecules, saving significant time and resources compared to synthesizing and testing each compound.
Computational strategies can be applied to:
Virtual Screening: Large virtual libraries of compounds can be screened against a biological target (e.g., an enzyme or receptor) to identify potential hits. For isonicotinonitrile derivatives, this could involve docking studies to predict binding affinity to targets like kinases or other enzymes. evitachem.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to correlate the structural features of known isonicotinonitrile derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues.
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted computationally. This helps in prioritizing analogues with more drug-like properties early in the discovery process. Computational studies on related structures like 3-carbamylisonicotinic acid predict interactions with cytochrome P450 enzymes, suggesting a role in metabolism. vulcanchem.com
Exploration of Novel Catalytic Systems for this compound Functionalization
The two chlorine atoms on the this compound ring are prime sites for functionalization through cross-coupling reactions, allowing for the introduction of a wide variety of substituents. Research into novel catalytic systems is focused on achieving high selectivity, allowing chemists to modify one chlorine atom while leaving the other intact.
Recent advances in catalysis for dichloropyridines are highly relevant:
Palladium-Catalyzed Reactions: Palladium-based catalysts are widely used for C-C and C-N bond formation. Recent studies have developed palladium systems that can selectively couple aryl groups at the C4 position of 2,4-dichloropyridines. acs.org A similar strategy could be adapted for the selective functionalization of this compound.
Nickel-Catalyzed Cross-Coupling: Nickel catalysts are emerging as a more earth-abundant and cost-effective alternative to palladium. Detailed studies have identified specific nickel-phosphine ligand systems (e.g., using PPh2Me) that achieve high selectivity for mono-arylation of dichloropyridines in Suzuki-Miyaura couplings. nih.govumich.edu This selectivity is crucial for the controlled, stepwise synthesis of complex molecules from a dihalo-pyridine core. nih.gov
Dual-Catalytic Systems: Innovative dual-catalytic systems can be used to functionalize molecules at otherwise unreactive sites. chemrxiv.orgresearchgate.net For example, one catalyst could temporarily alter a functional group on a substituent, enabling a second catalyst to perform a cross-coupling reaction at a new position before the first catalyst regenerates the original group.
Table 3: Selected Catalytic Systems for Dichloropyridine Functionalization
| Catalyst System | Reaction Type | Key Feature | Reference |
|---|---|---|---|
| Palladium / NHC Ligand | Suzuki-Miyaura Coupling | C4-selective coupling of 2,4-dichloropyridines. | acs.org |
| Nickel / PPh2Me Ligand | Suzuki-Miyaura Coupling | Selective mono-arylation of dichloropyridines. | nih.gov |
| Ruthenium & Palladium | Dual-Catalytic Arylation | Functionalization of remote C-H bonds. | chemrxiv.org |
Integration into High-Throughput Screening Libraries for Biological Activity
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of hundreds of thousands of chemical compounds for activity in a biological assay. nih.govbmglabtech.com Integrating this compound and its derivatives into these large chemical libraries is a key step towards discovering novel biological applications. vipergen.com
The process involves:
Library Generation: Synthesis of a diverse set of analogues based on the this compound scaffold, often using the catalytic functionalization methods described previously.
Assay Development: Creation of a robust and automated biological assay that can measure the effect of compounds on a specific target, such as an enzyme, a cell pathway, or a whole organism. evotec.com
Screening Campaign: Automated testing of the entire compound library against the assay to identify "hits"—compounds that show a desired biological effect. bmglabtech.comevotec.com
Hit-to-Lead Optimization: The identified hits serve as starting points for further chemical modification to improve potency, selectivity, and drug-like properties.
The inclusion of this compound in screening libraries leverages its status as a versatile chemical intermediate. Its two reactive chlorine sites allow for the creation of a large number of structurally diverse analogues, which increases the probability of finding a compound that interacts with a biological target of interest in areas such as antibacterial or anticancer research. nih.govresearchgate.net
Q & A
Q. What are the optimal synthetic routes for 2,5-Dichloroisonicotinonitrile, and how can reaction yields be improved?
Methodological Answer:
- Synthetic Optimization : Start with halogenated precursors (e.g., dichlorinated pyridine derivatives) and employ nucleophilic substitution or cyanation reactions. For example, analogous to the synthesis of 2,5-Dihydroxyterephthalaldehyde (Dha), use cost-effective starting materials like halogenated aromatics and optimize reaction conditions (temperature, catalyst, solvent polarity) to enhance yields .
- Yield Improvement : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios of reagents. Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) can purify the product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation : Use FT-IR to identify nitrile (C≡N) stretching vibrations (~2200 cm⁻¹) and aromatic C-Cl bonds. 1H/13C NMR resolves substituent positions on the pyridine ring; compare chemical shifts with computed spectra (DFT) for validation .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection ensures >95% purity. Mass spectrometry (EI-MS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 186.04 for 2,5-Dichlorobenzyl cyanide analogs) .
Q. How should researchers handle purification and storage of this compound?
Methodological Answer:
- Purification : Use recrystallization (ethanol/water) or flash chromatography. For hygroscopic or oxygen-sensitive batches, employ inert atmospheres (N₂/Ar) during handling .
- Storage : Store in amber glass vials at –20°C to prevent degradation. Include desiccants (silica gel) to minimize moisture absorption, and validate stability via periodic NMR/HPLC checks .
Advanced Research Questions
Q. How can reaction mechanisms for this compound synthesis be elucidated?
Methodological Answer:
- Kinetic Studies : Perform time-resolved sampling to track intermediate formation via LC-MS. Isotopic labeling (e.g., ¹³C-cyanide) can trace nitrile group incorporation .
- Computational Modeling : Use density functional theory (DFT) to calculate activation energies and transition states. Compare simulated IR/NMR spectra with experimental data to validate pathways .
Q. What strategies resolve contradictions in spectroscopic data for halogenated nitriles?
Methodological Answer:
- Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography for absolute configuration vs. NMR for dynamic behavior). For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign coupling patterns .
- Collaborative Analysis : Share raw data with computational chemists to refine force-field parameters in molecular modeling software (e.g., Gaussian, ORCA) .
Q. How can this compound’s reactivity be exploited in catalytic systems?
Methodological Answer:
- Catalytic Screening : Test its role as a ligand in transition-metal complexes (e.g., Pd/Cu for cross-coupling reactions). Use cyclic voltammetry to assess redox activity and correlate with catalytic efficiency .
- Surface Modification : Immobilize the compound on mesoporous silica (via silane linkers) and evaluate recyclability in batch/flow reactors .
Q. What computational tools predict the electrochemical properties of this compound derivatives?
Methodological Answer:
- DFT Calculations : Optimize geometries in solvents (CPCM model) and compute frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Compare with experimental cyclic voltammetry data .
- Machine Learning : Train models on existing nitrile datasets to forecast conductivity or bandgap values for novel analogs .
Q. How do steric and electronic effects influence the compound’s stability under acidic/basic conditions?
Methodological Answer:
- Stability Assays : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH, 60°C) and monitor decomposition via HPLC. Use Hammett plots to correlate substituent effects with hydrolysis rates .
- Structural Analysis : X-ray photoelectron spectroscopy (XPS) identifies bond cleavage sites, while in-situ IR tracks real-time degradation pathways .
Data Reporting and Reproducibility
Q. What metadata is essential for publishing synthetic procedures involving this compound?
Methodological Answer:
- Detailed Documentation : Report exact reaction conditions (solvent grade, catalyst loading, stirring rate), purification steps, and yield calculation methods. Include raw spectral data in supplementary materials .
- Reproducibility Checks : Provide step-by-step protocols for critical steps (e.g., column chromatography gradients) and share datasets in public repositories (e.g., Zenodo) .
Q. How should researchers address discrepancies in biological activity data for derivatives?
Methodological Answer:
- Standardized Assays : Use OECD guidelines for toxicity testing (e.g., MIC, LD50) and validate results across multiple cell lines. Disclose solvent/DMSO concentrations to control for false positives .
- Meta-Analysis : Aggregate data from published studies (e.g., ChEMBL, PubChem) and apply statistical models (e.g., ANOVA) to identify outliers or confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
